Spiro[5.5]undecan-2-one
CAS No.: 1781-81-3
Cat. No.: VC21236911
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781-81-3 |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | spiro[5.5]undecan-4-one |
| Standard InChI | InChI=1S/C11H18O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h1-9H2 |
| Standard InChI Key | FEYUTRZPSFLEST-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)CCCC(=O)C2 |
| Canonical SMILES | C1CCC2(CC1)CCCC(=O)C2 |
Introduction
Chemical Structure and Properties
Spiro[5.5]undecan-2-one features a bicyclic structure with a spiro arrangement where two rings share a single common atom. This distinctive structural characteristic sets it apart from many other organic compounds. The molecular formula of this compound is C11H18O, with a molecular weight of 166.266 g/mol. The compound's unique spiro center connects two six-membered rings, creating a three-dimensional structure with interesting conformational properties.
The ketone functional group at the 2-position significantly influences the compound's chemical behavior and reactivity patterns. This functional group serves as a reactive site for various chemical transformations, including nucleophilic additions, reductions, and condensation reactions.
Physical and Chemical Properties
The physical and chemical properties of Spiro[5.5]undecan-2-one are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | Spiro[5.5]undecan-2-one |
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| CAS Number | 1781-81-3 |
| InChI | InChI=1S/C11H18O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h1-9H2 |
| InChI Key | FEYUTRZPSFLEST-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)CCCC(=O)C2 |
The compound's spiro structure contributes to its unique three-dimensional conformation, which influences its physical properties and chemical reactivity. The presence of a ketone functional group at the 2-position enhances the compound's polarity and reactivity toward nucleophiles.
Synthesis Methods
Synthetic Approaches
The synthesis of Spiro[5.5]undecan-2-one can be achieved through several routes, with the choice of method depending on the starting materials available and the desired scale of production. One established synthetic pathway involves the alkynylation and dearomatizative cyclization of salicylaldehyde. This method employs ZnMe2 as a promoter and HCO2H for the cyclization process, resulting in the formation of the characteristic spiro structure.
Retrosynthetic Analysis
Retrosynthetic analysis of Spiro[5.5]undecan-2-one reveals potential precursors and synthetic pathways that can be utilized for its preparation. The analysis identifies key disconnections that allow for the construction of the spiro center, which is the defining structural feature of this compound. Modern synthetic approaches often utilize template-based models derived from extensive reaction databases such as PISTACHIO and REAXYS to predict feasible synthetic routes.
Chemical Reactivity
Types of Reactions
Spiro[5.5]undecan-2-one participates in various chemical reactions, leveraging both its unique spiro structure and the reactive ketone functional group. The compound undergoes several types of transformations:
Oxidation reactions can introduce additional oxygen-containing functional groups to the molecule. Reducing agents like lithium aluminum hydride can convert the ketone to a secondary alcohol, producing spiro[5.5]undecan-2-ol. The compound also participates in substitution reactions, which often involve nucleophiles such as amines or halides under basic or acidic conditions.
One particularly significant reaction is the Fischer indole synthesis, where Spiro[5.5]undecan-2-one reacts with phenylhydrazines to produce spiro(cycloalkyl 1,n′)-1′,2′,3′,4′-tetrahydrocarbazoles. This reaction has been studied in detail, with structural characterization of the isomeric products performed using proton nuclear magnetic resonance spectroscopy.
Stereochemical Considerations
The spiro structure of the compound creates interesting stereochemical properties that influence its reactivity. The conformational equilibria of the six-membered rings play a crucial role in determining the stereoselectivity of reactions involving this compound. These stereochemical aspects are particularly relevant in asymmetric synthesis and in understanding the three-dimensional structures of reaction products.
Research Applications
Applications in Chemical Research
Spiro[5.5]undecan-2-one serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structural features enable it to participate in stereoselective reactions, making it particularly useful for studying stereochemistry and conformational analysis. Researchers have utilized this compound to synthesize various derivatives with distinct chemical properties.
The compound's reactivity patterns provide insights into fundamental organic reaction mechanisms, particularly those involving carbocyclic systems with spiro centers. The unique three-dimensional structure of Spiro[5.5]undecan-2-one makes it an interesting model compound for studying ring strain and conformational effects in organic molecules.
Applications in Biological Research
Derivatives of Spiro[5.5]undecan-2-one have been investigated for their potential biological activities, including enzyme inhibition and receptor binding properties. Some studies suggest that these derivatives may exhibit anticancer properties or act as enzyme inhibitors, making them candidates for further pharmacological evaluation.
Research into the medicinal applications of this compound has shown promise in developing therapeutic agents for various diseases. The unique spirocyclic structure contributes to its biological activity, allowing it to interact with biological targets in specific ways that may be exploited for therapeutic purposes.
Biological Activity
Enzyme Inhibition
Research indicates that derivatives of Spiro[5.5]undecan-2-one exhibit significant enzyme inhibition properties. Studies have shown that certain derivatives can inhibit HIV-1 integrase (IN), a critical enzyme for viral replication. Specifically, spiroundecane(ene) derivatives demonstrated dual inhibition of both 3'-processing and strand transfer reactions catalyzed by IN, with IC50 values ranging from 10.3 to 35.7 μM for different compounds.
Anti-inflammatory Properties
Recent studies have identified Spiro[5.5]undecan-2-one derivatives as potential anti-inflammatory agents. Research has highlighted the anti-inflammatory activity retained in hyperactivated microglial cells when using compounds derived from the spiro[5.5]undeca ring system. This suggests possible applications in treating neuroinflammatory disorders, which are implicated in various neurodegenerative diseases.
Therapeutic Applications
The compound and its derivatives have been investigated for their therapeutic potential in various conditions:
In cancer research, certain derivatives have shown promise as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest. Compounds based on the spiro[5.5]undecan framework have also been explored for their efficacy in treating obesity and related metabolic disorders.
The biological activity of this compound can be attributed to several mechanisms:
The compound interacts with specific receptors and enzymes, leading to alterations in cellular signaling pathways. Computational studies suggest that the binding affinity of these compounds to their targets is influenced by their structural features, including steric and electronic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
Spiro[5.5]undecan-2-one belongs to a broader class of spiro compounds, each with unique structural and functional characteristics. A comparison with similar compounds provides insights into structure-activity relationships and the influence of structural modifications on chemical and biological properties.
1,9-Diazaspiro[5.5]undecane contains nitrogen atoms in the spiro structure and has been studied for its biological activities, including potential therapeutic applications. Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings exhibit similar stereochemical properties and are used in stereochemical and conformational studies.
Spiro[5.5]undecan-2-one is unique due to its specific spiro center and the presence of a ketone functional group at the 2-position. This structural feature distinguishes it from other spiro compounds and contributes to its distinct chemical reactivity and biological activity patterns.
Current Research and Future Directions
Current research on Spiro[5.5]undecan-2-one focuses on exploring its potential applications in various fields, from synthetic organic chemistry to medicinal chemistry and materials science. The unique structural features of this compound continue to inspire researchers to develop new synthetic methodologies and explore its utility in creating complex molecular architectures.
Future directions in research may include:
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Development of more efficient and scalable synthetic routes to Spiro[5.5]undecan-2-one and its derivatives
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Investigation of novel derivatives with enhanced biological activities
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Exploration of applications in materials science, particularly in the development of functional materials with specific properties
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Further studies on the stereochemical aspects of reactions involving this compound
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Computational studies to better understand the conformational preferences and reactivity patterns
These research efforts will likely contribute to a deeper understanding of the chemistry and potential applications of Spiro[5.5]undecan-2-one and related spiro compounds.
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